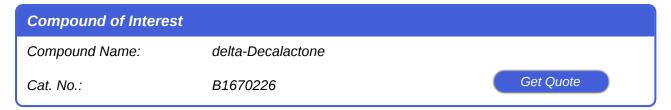


A Comparative Guide to Delta-Decalactone Production in Engineered Yeast Strains

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **delta-decalactone** production across various yeast strains, leveraging experimental data to highlight the performance of each. The focus is on providing actionable insights for the biotechnological production of this valuable aroma compound.

Comparative Analysis of Delta-Decalactone Production

Delta-decalactone (δ -decalactone) is a sought-after flavor and fragrance compound with a creamy, fruity, and coconut-like aroma. Its biotechnological production using GRAS (Generally Regarded as Safe) yeast strains offers a promising alternative to chemical synthesis. This section compares the efficiency of different yeast species in producing δ -decalactone, with a focus on production titers, yields, and productivities.

While research has extensively covered the microbial production of γ -decalactone, data for δ -decalactone remains more limited. However, studies on Yarrowia lipolytica have demonstrated its potential as a robust production host.

Quantitative Production Data

The following table summarizes the key quantitative data for δ -decalactone production in Yarrowia lipolytica. Data for other yeast strains in the context of δ -decalactone production is



currently limited in publicly available research.

Yeast Strain	Substrate	Precursor	Titer (g/L)	Molar Conversi on Yield (%)	Productiv ity (mg/L/h)	Referenc e
Yarrowia lipolytica	Linoleic Acid	13- Hydroxy- 9(Z)- octadecen oic acid	1.9	31	106	[1][2]

Signaling Pathways and Metabolic Engineering

The biosynthesis of δ -decalactone in yeast from fatty acids primarily involves the peroxisomal β -oxidation pathway. The key steps involve the hydroxylation of a C18 fatty acid at the C13 position, followed by several rounds of β -oxidation to shorten the carbon chain to a C10 hydroxy fatty acid, which then lactonizes to form δ -decalactone.

Biosynthetic Pathway of Delta-Decalactone from Linoleic Acid



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Biosynthesis of δ -decalactone from linoleic acid.

Experimental Protocols



Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the key experimental protocols for δ -decalactone production.

One-Pot Biotransformation of Linoleic Acid to Delta-Decalactone using Yarrowia lipolytica

This protocol is based on the work of Lee et al. (2016).[1][2]

- 1. Cultivation of Yarrowia lipolytica
- Medium: YM broth (3 g/L yeast extract, 3 g/L malt extract, 5 g/L peptone, 10 g/L dextrose).
- Inoculation: Inoculate 50 mL of YM broth in a 250-mL flask with a single colony of Y.
 lipolytica.
- Incubation: Incubate at 30°C with shaking at 200 rpm for 24 hours.
- Harvesting: Harvest the cells by centrifugation at 8,000 × g for 10 minutes.
- Washing: Wash the cell pellet twice with a 50 mM potassium phosphate buffer (pH 7.5).
- 2. Production of 13-Hydroxy-9(Z)-octadecenoic acid (Precursor)
- Enzyme: Use linoleate 13-hydratase from Lactobacillus acidophilus.
- Reaction Mixture: Prepare a reaction mixture containing 100 g/L of linoleic acid and the purified enzyme in a 50 mM citrate/phosphate buffer (pH 6.0).
- Incubation: Incubate at 15°C for 12 hours.
- Purification: Purify the resulting 13-hydroxy-9(Z)-octadecenoic acid.
- 3. Biotransformation to **Delta-Decalactone**
- Reaction Setup: In a 100-mL flask, combine 25 g/L of washed Y. lipolytica cells and 7.5 g/L of 13-hydroxy-9(Z)-octadecenoic acid in a 50 mM potassium phosphate buffer (pH 7.5).
- Incubation: Incubate at 30°C with shaking at 200 rpm for 21 hours.



- 4. Extraction and Analysis of Delta-Decalactone
- Extraction: Acidify the culture broth to pH 2.0 with 1 N HCl and extract twice with an equal volume of ethyl acetate.
- Drying: Dry the organic layer over anhydrous sodium sulfate.
- Analysis: Analyze the extracted δ -decalactone using Gas Chromatography-Mass Spectrometry (GC-MS).
 - Column: A suitable capillary column (e.g., HP-5MS).
 - Temperature Program:
 - Initial temperature: 100°C for 2 minutes.
 - Ramp: Increase to 280°C at a rate of 10°C/minute.
 - Hold: Maintain at 280°C for 5 minutes.
 - Injector and Detector Temperature: 250°C.

Concluding Remarks

The production of δ -decalactone in yeast, particularly Yarrowia lipolytica, presents a viable and promising avenue for the sustainable manufacturing of this important aroma compound. The data presented herein highlights the potential of this oleaginous yeast, achieving a titer of 1.9 g/L from linoleic acid.[1][2] Further research into the metabolic engineering of other yeast species, such as Saccharomyces cerevisiae and Rhodotorula species, could unlock new possibilities and potentially lead to even higher production yields. The detailed protocols provided in this guide serve as a foundation for future research and process optimization in this exciting field.

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